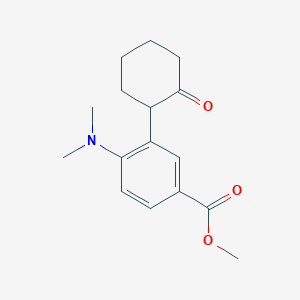
Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the necessary functional groups in a controlled manner, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the cyclohexanone moiety.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexanone moiety may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dimethylamino)-3-(2-oxocyclopentyl)benzoate
- Methyl 4-(dimethylamino)-3-(2-oxocycloheptyl)benzoate
- Methyl 4-(dimethylamino)-3-(2-oxocyclooctyl)benzoate
Uniqueness
Methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a variety of chemical reactions and interactions that similar compounds may not be able to undergo.
Properties
CAS No. |
89787-30-4 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl 4-(dimethylamino)-3-(2-oxocyclohexyl)benzoate |
InChI |
InChI=1S/C16H21NO3/c1-17(2)14-9-8-11(16(19)20-3)10-13(14)12-6-4-5-7-15(12)18/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
BLHAUESRKKODDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















